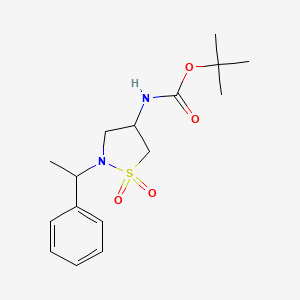
Fmoc-2-fluoro-4-(trifluoromethyl)-L-homophenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-2-fluoro-4-(trifluoromethyl)-L-homophenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a fluorine atom at the 2-position, and a trifluoromethyl group at the 4-position on the phenyl ring. This compound is used in peptide synthesis and various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2-fluoro-4-(trifluoromethyl)-L-homophenylalanine typically involves multiple steps:
Starting Material: The synthesis begins with commercially available 2-fluoro-4-(trifluoromethyl)benzaldehyde.
Aldol Condensation: The benzaldehyde undergoes aldol condensation with a suitable amino acid derivative.
Fmoc Protection: The resulting product is then protected with the Fmoc group using Fmoc-Cl in the presence of a base such as diisopropylethylamine (DIPEA).
Purification: The final compound is purified using techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of automated synthesis equipment to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Fmoc-2-fluoro-4-(trifluoromethyl)-L-homophenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thiol derivatives.
科学的研究の応用
Fmoc-2-fluoro-4-(trifluoromethyl)-L-homophenylalanine is used in various scientific research applications:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Medicine: It is explored for its potential in drug development, particularly in designing enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which Fmoc-2-fluoro-4-(trifluoromethyl)-L-homophenylalanine exerts its effects involves its incorporation into peptides and proteins. The presence of the fluorine and trifluoromethyl groups can influence the compound’s electronic properties, affecting its interactions with biological targets. These modifications can enhance the stability, binding affinity, and specificity of the resulting peptides or proteins.
類似化合物との比較
Similar Compounds
- Fmoc-2-fluoro-4-(trifluoromethyl)-D-phenylalanine
- Fmoc-2-fluoro-4-(trifluoromethyl)-L-phenylalanine
Uniqueness
Fmoc-2-fluoro-4-(trifluoromethyl)-L-homophenylalanine is unique due to the presence of the homophenylalanine moiety, which provides additional flexibility and potential for interactions compared to its phenylalanine counterparts. The trifluoromethyl group also imparts distinct electronic properties, making it valuable in specific research and industrial applications.
特性
分子式 |
C26H21F4NO4 |
|---|---|
分子量 |
487.4 g/mol |
IUPAC名 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[2-fluoro-4-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C26H21F4NO4/c27-22-13-16(26(28,29)30)11-9-15(22)10-12-23(24(32)33)31-25(34)35-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-9,11,13,21,23H,10,12,14H2,(H,31,34)(H,32,33)/t23-/m0/s1 |
InChIキー |
ASWNCLYGBORXLQ-QHCPKHFHSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=C(C=C(C=C4)C(F)(F)F)F)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=C(C=C4)C(F)(F)F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


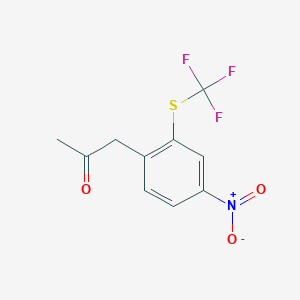
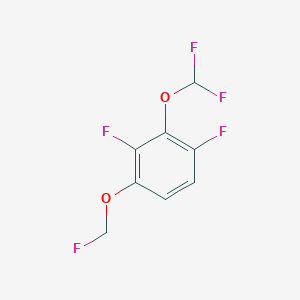



![N-(3-Amino-2,2-dimethylpropyl)-2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetamide](/img/structure/B14039099.png)
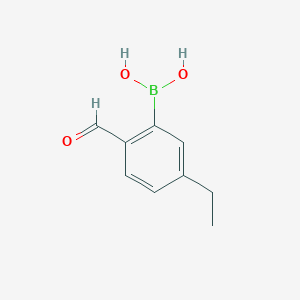
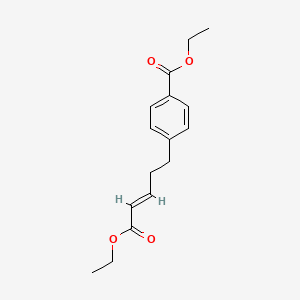

![(1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14039115.png)

